molecular formula C13H13N5O4 B10947964 1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10947964
M. Wt: 303.27 g/mol
InChI Key: MZZIIFPXLPWVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the amino group of the pyrazole ring, along with an ethyl group at the 1-position and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached to the amino group of the pyrazole ring through an acylation reaction using 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced at the 5-position of the pyrazole ring through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The ethyl group at the 1-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrazole ring may also play a role in binding to target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-4-[(3-AMINOBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.

    1-ETHYL-4-[(3-METHOXYBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a methoxy group instead of a nitro group.

    1-ETHYL-4-[(3-CHLOROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic and research applications. Additionally, the combination of the pyrazole ring and the nitrobenzoyl group may result in unique interactions with biological targets, leading to potential therapeutic applications.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

2-ethyl-4-[(3-nitrobenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O4/c1-2-17-11(12(14)19)10(7-15-17)16-13(20)8-4-3-5-9(6-8)18(21)22/h3-7H,2H2,1H3,(H2,14,19)(H,16,20)

InChI Key

MZZIIFPXLPWVHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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